molecular formula C20H20Cl2O4 B13746286 cyclohexyl 2,2-bis(4-chlorophenoxy)acetate CAS No. 30616-36-5

cyclohexyl 2,2-bis(4-chlorophenoxy)acetate

Cat. No.: B13746286
CAS No.: 30616-36-5
M. Wt: 395.3 g/mol
InChI Key: VXPXCNZMCSKVAS-UHFFFAOYSA-N
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Description

Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is a synthetic chemical compound of significant interest in chemical and biological research . This compound is structurally characterized as an ester derivative of 2,2-bis(4-chlorophenoxy)acetic acid, where the carboxylic acid group is functionalized with a cyclohexyl moiety . This structural class shares a phenoxyacetate backbone with well-known herbicidal compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid), which are synthetic auxins that induce uncontrolled growth in susceptible broadleaf plants . As such, this compound serves as a valuable analog for structure-activity relationship (SAR) studies, enabling researchers to investigate the role of esterification and the cyclohexyl group on biological activity, absorption, and metabolic stability compared to the parent acid . The primary research applications for this compound are in agrochemical discovery and plant physiology. It is a crucial tool for probing the mechanism of action of auxin-mimic herbicides and understanding how structural modifications influence efficacy and selectivity . Research using this compound can provide insights into the design of novel plant growth regulators and herbicides with potentially improved properties. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment under controlled laboratory conditions.

Properties

CAS No.

30616-36-5

Molecular Formula

C20H20Cl2O4

Molecular Weight

395.3 g/mol

IUPAC Name

cyclohexyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C20H20Cl2O4/c21-14-6-10-17(11-7-14)25-20(26-18-12-8-15(22)9-13-18)19(23)24-16-4-2-1-3-5-16/h6-13,16,20H,1-5H2

InChI Key

VXPXCNZMCSKVAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-chlorophenoxy)acetic Acid Derivatives

The synthesis starts with 2-(4-chlorophenoxy)acetic acid, which can be prepared or procured commercially. This acid serves as the precursor for esterification.

  • Esterification of 2-(4-chlorophenoxy)acetic acid with alcohols (e.g., ethanol or cyclohexanol) is catalyzed by acids such as concentrated sulfuric acid under reflux conditions to yield ethyl or cyclohexyl esters.
  • For example, refluxing 2-(4-chlorophenoxy)acetic acid with ethanol and catalytic sulfuric acid produces ethyl 2-(4-chlorophenoxy)acetate.

Formation of Cyclohexyl Ester via Grignard Reaction

  • A key step involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide (a Grignard reagent) to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which can be hydrolyzed to the corresponding acid.
  • This method highlights the introduction of the cyclohexyl group onto the acetic acid framework via nucleophilic addition to a carbonyl precursor.

Mitsunobu Reaction for Phenoxy Substitution

  • The Mitsunobu reaction is employed for coupling phenols with cyclohexyl derivatives, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at room temperature.
  • This reaction facilitates the formation of ether linkages between chlorophenol and cyclohexyl moieties.

Esterification Using Organic Bases and Anhydrides

  • Esterification can be enhanced by using trifluoroacetic anhydride in the presence of organic bases such as pyridine and catalytic N,N-dimethylaminopyridine (DMAP) in dichloromethane, yielding trifluoroacetate intermediates that can be further transformed.
  • The choice of base is critical; organic amines like pyridine or N,N-diisopropylethylamine are preferred to polarize hydroxyl groups effectively during esterification.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Esterification 2-(4-chlorophenoxy)acetic acid, ethanol, conc. H2SO4, reflux ~85-90 Produces ethyl 2-(4-chlorophenoxy)acetate
2 Grignard Addition Ethyl benzoylformate, cyclohexylmagnesium bromide, diethyl ether, room temp ~53.3 Forms ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
3 Mitsunobu Coupling Substituted chlorophenol, DIAD, PPh3, anhydrous THF, rt, 16 h Not specified Ether bond formation between phenol and cyclohexyl
4 Esterification with Anhydride Trifluoroacetic anhydride, pyridine, DMAP, dichloromethane, 0 °C to rt Quantitative Formation of trifluoroacetate intermediate

Analytical and Purification Techniques

  • Purification is typically achieved via column chromatography or recrystallization.
  • Characterization involves spectral analyses such as NMR, IR, and mass spectrometry to confirm the structure and purity.
  • Diastereomeric mixtures formed during hydrogenation or reduction steps can be separated by chromatography.

Summary Table of Key Preparation Methods

Method Key Reagents Advantages Limitations
Acid-Catalyzed Esterification 2-(4-chlorophenoxy)acetic acid, alcohol, H2SO4 Simple, high yield Requires reflux and acid handling
Grignard Addition Cyclohexylmagnesium bromide, ethyl benzoylformate Direct cyclohexyl introduction Moderate yield, sensitive reagents
Mitsunobu Reaction DIAD, PPh3, substituted chlorophenol Mild conditions, selective ether formation Longer reaction times
Anhydride Esterification Trifluoroacetic anhydride, pyridine, DMAP Quantitative yield, efficient Requires careful base selection

This detailed overview integrates multiple synthesis approaches for this compound, supported by experimental data and reaction conditions from peer-reviewed literature and patents. The combination of esterification, Grignard addition, and Mitsunobu coupling provides a versatile toolkit for the compound's preparation with optimized yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)ketone or cyclohexyl 2,2-bis(4-chlorophenoxy)carboxylic acid.

    Reduction: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)alcohol or cyclohexyl 2,2-bis(4-chlorophenoxy)alkane.

    Substitution: Formation of cyclohexyl 2,2-bis(4-substituted phenoxy)acetate.

Scientific Research Applications

Pharmaceutical Applications

Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is associated with the production of drugs that target conditions such as pollakiuria through its derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This compound is integral in the synthesis of oxybutynin, a medication used to treat overactive bladder symptoms .

Case Study: Synthesis of Oxybutynin

A study detailed the synthesis of oxybutynin from this compound via several steps involving hydrolysis and esterification. The process demonstrated a viable pathway for producing this therapeutic agent while optimizing yield and purity through careful reaction conditions and purification methods.

Agricultural Applications

In agriculture, this compound has been investigated for its potential as a herbicide or pesticide. Its chlorophenoxy moieties are structurally similar to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used for controlling broadleaf weeds.

Herbicidal Activity

Research has shown that compounds with similar structures exhibit herbicidal properties by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The efficacy of this compound as a herbicide is under investigation, focusing on its selective toxicity to target species while minimizing harm to crops .

Data Tables

Mechanism of Action

The mechanism of action of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate C₂₀H₂₁Cl₂O₅ Bis(4-chlorophenoxy), cyclohexyl ester Presumed hypolipidemic activity (inferred from analogs)
Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) C₁₂H₁₅ClO₃ 4-chlorophenoxy, ethyl ester Reduces triglycerides and LDL; moderate cholesterol-lowering effect
(1-Methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate (利贝特) C₂₀H₂₁Cl₂NO₄ Bis(4-chlorophenoxy), piperidine ester Potent hypolipidemic; enhances cholesterol oxidation and bile acid excretion
2-(Hexyloxy)ethyl bis(4-chlorophenoxy)acetate C₂₂H₂₅Cl₂O₆ Bis(4-chlorophenoxy), hexyloxyethyl ester Unknown bioactivity; increased lipophilicity may prolong metabolic half-life
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ 2,4-dichlorophenoxy, methyl ester Herbicidal activity; higher chlorine content may increase environmental persistence

Key Research Findings

Hypolipidemic Efficacy: The piperidine ester analog (利贝特) demonstrates superior cholesterol-lowering effects compared to clofibrate, attributed to its ability to enhance cholesterol oxidation and bile acid excretion .

Synthetic Pathways: Synthesis of chlorophenoxy derivatives often involves esterification or hydrazide formation. For example, 2-(4-chlorophenoxy)acetohydrazide is synthesized via refluxing ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate (83% yield) . In contrast, 2,4-dichlorophenoxy acetate requires sulfuric acid-catalyzed esterification of 2,4-dichlorobenzoic acid in methanol .

Environmental and Metabolic Considerations: Compounds with multiple chlorine substituents (e.g., 2,4-dichlorophenoxy acetate) exhibit higher environmental persistence, raising concerns about bioaccumulation . The hexyloxyethyl ester (CAS 35948-92-6) may have slower metabolic degradation due to its bulky ester group, though biological data remain scarce .

Critical Analysis of Structural Modifications

  • Cyclohexyl vs.
  • Chlorine Substitution Patterns: Bis(4-chlorophenoxy) groups optimize lipid affinity and target binding compared to mono- or 2,4-dichloro derivatives, which may exhibit off-target herbicidal effects .

Q & A

Basic: What are the established synthetic routes for cyclohexyl 2,2-bis(4-chlorophenoxy)acetate, and how do reaction conditions influence yield?

This compound is synthesized via esterification of 2,2-bis(4-chlorophenoxy)acetic acid with cyclohexanol. A typical protocol involves acid catalysis (e.g., concentrated sulfuric acid) under reflux conditions. For example, analogous syntheses of phenoxyacetate esters use methanol as a solvent with reflux times of 4–6 hours, followed by ice-water precipitation and recrystallization . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (60–80°C), and catalyst concentration (1–2% v/v). Impurities from incomplete esterification can be mitigated via column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: Which spectroscopic and computational methods are most reliable for structural characterization?

  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.4 ppm for chlorophenyl groups) and ester carbonyl signals (δ 170–175 ppm). Cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms bond angles and spatial arrangement (e.g., C–O bond lengths ~1.43 Å for phenoxy groups) .
  • Computational : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies (FTIR validation) .

Basic: What biological activity data exist for this compound, and how are assays designed to evaluate lipid-lowering effects?

The compound (Lifibrate) reduces cholesterol by enhancing oxidation and bile acid excretion. In vitro assays use HepG2 cells to measure LDL receptor upregulation via RT-PCR, while in vivo studies employ hyperlipidemic rodent models fed high-cholesterol diets. Key endpoints include serum total cholesterol (enzymatic colorimetry) and β-lipoprotein levels (ultracentrifugation) .

Basic: What safety protocols are critical when handling this compound?

  • Hazard classification : Analogous chlorophenoxy acetates (e.g., Ethyl 2,2-di(4-chlorophenyl)-2-hydroxyacetate) are classified as highly toxic (oral LD₅₀ < 50 mg/kg in rats). Use fume hoods, nitrile gloves, and closed systems to minimize exposure .
  • Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can synthesis be optimized to address low yields in scale-up processes?

Common bottlenecks include poor solubility of intermediates and side reactions (e.g., cyclohexanol dehydration). Strategies:

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 4 hours) and improves yield by 15–20% via controlled dielectric heating .
  • Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) enhances interfacial contact between aqueous and organic phases, increasing esterification efficiency .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies in cholesterol-lowering efficacy may arise from:

  • Assay variability : Differences in cell lines (primary hepatocytes vs. HepG2) or animal strains (Sprague-Dawley vs. Wistar rats). Standardize protocols using ISO 17025 guidelines .
  • Metabolite interference : Quantify active metabolites (e.g., free 2,2-bis(4-chlorophenoxy)acetic acid) via LC-MS to correlate bioactivity with pharmacokinetic profiles .

Advanced: What strategies enable rational design of derivatives with enhanced metabolic stability?

  • Bioisosteric replacement : Substitute the cyclohexyl group with adamantane (rigid hydrocarbon) to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Synthesize sodium salts (e.g., sodium 4-chlorophenoxyacetate) for improved aqueous solubility and delayed hydrolysis .

Advanced: What mechanistic studies elucidate its hypolipidemic action at the molecular level?

  • Target identification : Use affinity chromatography with immobilized compound to pull down hepatic proteins (e.g., PPAR-α) .
  • Transcriptomics : RNA-seq of treated liver tissues identifies upregulated genes (e.g., CYP7A1, critical for bile acid synthesis) .

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